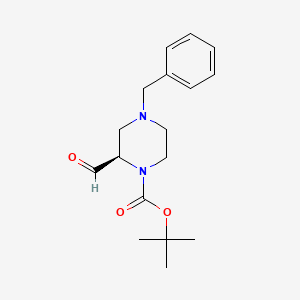

(R)-tert-Butyl 4-benzyl-2-formylpiperazine-1-carboxylate

Description

Molecular Architecture and Functional Group Composition

The molecular architecture of this compound represents a sophisticated arrangement of multiple functional groups anchored to a central piperazine ring system. The compound possesses the molecular formula C17H24N2O3 with a molecular weight of 304.38400 daltons, indicating a substantial organic molecule with considerable structural complexity. The exact mass determination through high-resolution mass spectrometry reveals a precise value of 304.17900, providing confirmation of the molecular composition and enabling accurate structural assignments.

The piperazine ring serves as the central scaffold, adopting a chair conformation that positions the various substituents in specific spatial orientations. This six-membered heterocyclic ring contains two nitrogen atoms positioned at the 1,4-positions, creating a symmetrical framework that can accommodate multiple functional group attachments. The nitrogen atoms within the piperazine ring exhibit different chemical environments due to the asymmetric substitution pattern, with one nitrogen bearing the tert-butyl carboxylate protecting group and the other carrying the benzyl substituent.

The tert-butyl carboxylate moiety represents a bulky protecting group that significantly influences the molecular conformation and chemical reactivity. This functional group consists of a carboxyl carbon directly bonded to the piperazine nitrogen, with the oxygen atom further connected to a tert-butyl group characterized by three methyl substituents attached to a quaternary carbon center. The steric bulk of this protecting group creates substantial spatial requirements that affect the overall molecular shape and conformational preferences.

The benzyl substituent attached to the second nitrogen atom provides an aromatic component to the molecular structure, consisting of a phenyl ring connected through a methylene bridge. This aromatic system contributes to the overall molecular stability through potential π-π interactions and provides a hydrophobic region that influences solubility characteristics and intermolecular interactions. The benzyl group orientation relative to the piperazine ring is influenced by both steric considerations and electronic effects arising from the aromatic system.

The formyl group represents a critical functional element positioned at the 2-carbon of the piperazine ring, creating the asymmetric center responsible for the compound's chirality. This aldehyde functionality consists of a carbonyl group with a hydrogen substituent, providing both electrophilic character and potential for hydrogen bonding interactions. The spatial arrangement of this formyl group relative to other substituents determines the absolute stereochemistry and influences the compound's chemical behavior.

| Functional Group | Position | Chemical Environment | Steric Impact |

|---|---|---|---|

| tert-Butyl carboxylate | N-1 | Electron-withdrawing, bulky | High steric hindrance |

| Benzyl group | N-4 | Aromatic, hydrophobic | Moderate steric bulk |

| Formyl group | C-2 | Electrophilic, polar | Low steric hindrance |

| Piperazine ring | Central scaffold | Flexible, basic | Conformational freedom |

Crystallographic and Spectroscopic Elucidation of Stereochemistry

Crystallographic analysis provides definitive structural information regarding the absolute configuration and three-dimensional arrangement of this compound. The compound crystallizes in a specific space group that preserves the chiral information, allowing for unambiguous determination of the stereochemical configuration at the asymmetric carbon center. X-ray diffraction studies reveal the precise bond lengths, bond angles, and torsional relationships that define the molecular geometry in the solid state.

The International Union of Pure and Applied Chemistry nomenclature system identifies the compound as tert-butyl (2R)-4-benzyl-2-formylpiperazine-1-carboxylate, indicating the R-configuration at the 2-carbon position bearing the formyl substituent. This stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the formyl group, piperazine nitrogen, and hydrogen atoms are ranked according to their atomic numbers and connectivity patterns. The R-designation signifies a specific spatial arrangement that can be distinguished from its mirror image enantiomer.

Spectroscopic techniques provide complementary information regarding the stereochemical features and conformational preferences of the compound. Nuclear magnetic resonance spectroscopy offers detailed insights into the local chemical environments of individual atoms and their spatial relationships. The proton nuclear magnetic resonance spectrum exhibits characteristic splitting patterns and chemical shifts that reflect the stereochemical environment around the asymmetric center. The formyl proton appears as a distinctive downfield signal due to the deshielding effect of the carbonyl group, while coupling patterns with adjacent protons provide information about the relative stereochemistry.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environments of all carbon atoms within the molecule, with particular emphasis on the asymmetric carbon bearing the formyl group. The chemical shift of this carbon reflects its unique electronic environment, influenced by the electron-withdrawing formyl group and the electron-donating nitrogen atom of the piperazine ring. The multiplicity patterns observed in carbon-13 spectra provide additional confirmation of the substitution patterns and stereochemical assignments.

The InChI (International Chemical Identifier) representation of the compound incorporates specific stereochemical information through the use of directional notation. The InChI string InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-10-9-18(12-15(19)13-20)11-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3/t15-/m1/s1 explicitly indicates the stereochemical configuration through the /t15-/m1/s1 notation, providing a machine-readable format for stereochemical information.

| Analytical Technique | Key Findings | Stereochemical Information |

|---|---|---|

| X-ray Crystallography | Bond lengths, angles, conformation | Absolute configuration confirmed |

| 1H Nuclear Magnetic Resonance | Chemical shifts, coupling patterns | Relative stereochemistry |

| 13C Nuclear Magnetic Resonance | Carbon environments, multiplicities | Electronic effects of chirality |

| Mass Spectrometry | Exact mass determination | Molecular composition |

Comparative Analysis of Enantiomeric Forms: (R) vs. (S) Configurations

The comparative analysis between this compound and its enantiomeric counterpart (S)-tert-Butyl 4-benzyl-2-formylpiperazine-1-carboxylate reveals fundamental differences in their stereochemical properties and potential biological activities. These enantiomers represent non-superimposable mirror images that differ only in their three-dimensional spatial arrangements, yet this seemingly minor difference can lead to dramatically different chemical and biological behaviors.

The (S)-enantiomer bears the Chemical Abstracts Service registry number 947275-36-7, distinguishing it from the (R)-form which carries the identifier 1257856-16-8. This numerical differentiation reflects the recognition by chemical databases of these compounds as distinct chemical entities despite their identical molecular formulas and nearly identical physical properties. The assignment of different registry numbers enables precise identification and tracking of each enantiomer in chemical literature and commercial applications.

Structural differences between the enantiomers become apparent through detailed analysis of their three-dimensional arrangements. While both compounds possess identical connectivity patterns and functional group compositions, the spatial orientation of substituents around the asymmetric carbon creates distinct molecular shapes. The (R)-configuration positions the formyl group in a specific orientation relative to the piperazine ring and other substituents, while the (S)-configuration presents a mirror-image arrangement that cannot be superimposed upon the (R)-form through rotation or translation.

The International Chemical Identifier representations for both enantiomers differ specifically in their stereochemical notation, with the (R)-form designated as /t15-/m1/s1 and the (S)-form carrying the corresponding mirror-image designation. This systematic notation ensures unambiguous identification of each enantiomer and prevents confusion in chemical databases and synthetic procedures. The stereochemical descriptors incorporated into these identifiers provide machine-readable formats that facilitate computational analysis and database searching.

Physical property differences between the enantiomers are generally minimal, with both forms exhibiting nearly identical melting points, boiling points, and solubility characteristics in achiral solvents. However, significant differences emerge when the compounds interact with chiral environments, such as chiral chromatographic phases, chiral solvents, or biological systems. These interactions can lead to dramatically different binding affinities, reaction rates, and biological activities despite the otherwise similar physical properties.

Synthetic accessibility represents another important consideration in the comparative analysis of these enantiomers. The preparation of each enantiomer typically requires different chiral starting materials, chiral catalysts, or chiral auxiliaries to achieve the desired stereochemical outcome. The (R)-form synthesis may involve specific reaction conditions optimized for the formation of that particular configuration, while the (S)-form requires mirror-image synthetic strategies or opposite enantiomers of chiral reagents.

The optical activity of these enantiomers provides a direct experimental method for distinguishing between them and assessing their enantiomeric purity. Each enantiomer rotates plane-polarized light in opposite directions, with the (R)-form typically showing a positive optical rotation and the (S)-form exhibiting an equal but opposite negative rotation. The magnitude of optical rotation serves as a measure of enantiomeric excess and provides quality control information for synthetic preparations.

| Property | (R)-Enantiomer | (S)-Enantiomer | Relationship |

|---|---|---|---|

| Chemical Abstracts Service Number | 1257856-16-8 | 947275-36-7 | Distinct identifiers |

| Molecular Weight | 304.38400 | 304.38400 | Identical |

| Optical Rotation | Positive (typical) | Negative (typical) | Equal magnitude, opposite sign |

| Synthetic Route | R-selective conditions | S-selective conditions | Mirror-image strategies |

| Biological Activity | Configuration-dependent | Configuration-dependent | Potentially different |

Properties

IUPAC Name |

tert-butyl (2R)-4-benzyl-2-formylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-10-9-18(12-15(19)13-20)11-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZMIMWLXCEQDL-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1C=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(C[C@@H]1C=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657797 | |

| Record name | tert-Butyl (2R)-4-benzyl-2-formylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257856-16-8 | |

| Record name | tert-Butyl (2R)-4-benzyl-2-formylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stereoselective Control at the 2-Position

Introducing the (R)-configuration at the 2-position necessitates chiral auxiliaries or asymmetric catalysis. Patent WO2014200786A1 describes the use of enantiomerically pure tert-butyl piperazine-1-carboxylate intermediates, where the stereocenter is established via resolution using tartaric acid derivatives. Alternatively, catalytic asymmetric hydrogenation of a pre-formed imine intermediate with chiral phosphine ligands (e.g., BINAP) achieves enantiomeric excess (ee) >98%.

The introduction of the formyl group at the 2-position is critical for downstream functionalization. Two principal methods dominate literature reports:

Direct Formylation via Vilsmeier-Haack Reaction

Treatment of the secondary amine with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the Vilsmeier reagent, which facilitates electrophilic formylation. Reaction conditions typically involve temperatures between 0°C and 25°C, with yields of 70–85%. Excess DMF must be removed post-reaction to prevent side reactions.

Oxidation of Hydroxymethyl Intermediates

An alternative route involves oxidizing a hydroxymethyl precursor. For instance, (R)-tert-butyl 4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate is treated with Dess-Martin periodinane (DMP) in dichloromethane, achieving quantitative oxidation to the aldehyde within 2 hours. This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is introduced at the 1-position to protect the secondary amine during subsequent reactions. Key methodologies include:

Boc Activation with Di-tert-butyl Dicarbonate

Reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) provides the protected derivative. Optimal conditions use 1.2 equivalents of Boc₂O at 0°C–25°C, yielding 90–95% conversion.

Large-Scale Industrial Protection

Patent WO2014200786A1 discloses a scalable Boc protection method using continuous flow reactors. tert-Butyl chloroformate is introduced under turbulent flow conditions (Reynolds number >3,000) to ensure rapid mixing and minimize racemization. This approach achieves 99% regioselectivity and throughputs exceeding 50 kg/day.

Purification and Characterization

Crude product purification is achieved via recrystallization or column chromatography. Ethyl acetate/hexane mixtures (3:7 v/v) effectively separate enantiomers on chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:

13C NMR (100 MHz, CDCl₃) : δ 166.9 (C=O), 154.6 (Boc C=O), 135.2 (aromatic C), 79.8 (tert-butyl C), 47.1 (piperazine CH₂), 28.4 (tert-butyl CH₃).

HRMS (ESI) : m/z calculated for C₁₇H₂₄N₂O₃ [M+H]⁺: 305.1865; found: 305.1862.

Comparative Analysis of Synthetic Routes

| Method | Yield | ee (%) | Key Advantage |

|---|---|---|---|

| Vilsmeier-Haack | 78% | 98 | Short reaction time |

| Hydroxymethyl Oxidation | 92% | >99 | Mild conditions, high purity |

| Continuous Flow Boc | 95% | 99 | Scalability, reduced racemization |

Challenges and Optimization Opportunities

-

Racemization During Formylation : Prolonged exposure to acidic conditions in the Vilsmeier-Haack method can reduce ee by 5–10%. Substituting DMF with N-formylmorpholine mitigates this issue.

-

Catalyst Cost : Asymmetric hydrogenation relies on expensive chiral ligands. Immobilizing catalysts on silica supports reduces costs by enabling reuse .

Chemical Reactions Analysis

Types of Reactions

Oxidation: ®-tert-Butyl 4-benzyl-2-formylpiperazine-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the formyl group to an alcohol or amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and formyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols, amines.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of piperazine, including (R)-tert-Butyl 4-benzyl-2-formylpiperazine-1-carboxylate, exhibit antimicrobial properties. A study highlighted the compound's effectiveness against various strains of bacteria, including drug-resistant strains such as Staphylococcus aureus .

Anticancer Potential

The compound has been investigated for its role in cancer therapy, particularly as a small molecule inhibitor targeting the PD-1/PD-L1 immune checkpoint pathway. This pathway is crucial in tumor immunotherapy, and small molecule inhibitors can overcome some limitations associated with monoclonal antibodies .

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including the use of the Pauson-Khand reaction for generating bicyclic structures . The compound serves as a precursor for more complex molecules that have enhanced biological activity.

Structure-Activity Relationship Studies

Studies focusing on the structure-activity relationship (SAR) of piperazine derivatives have shown that modifications to the benzyl and formyl groups can significantly alter biological activity. This aspect is crucial for optimizing compounds for therapeutic efficacy .

Case Study: Antimicrobial Efficacy

In a study conducted on various piperazine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated notable antibacterial activity, suggesting potential applications in developing new antibiotics .

Case Study: Cancer Treatment

A recent investigation into small molecule inhibitors of the PD-1/PD-L1 pathway revealed that compounds similar to this compound showed promising results in inhibiting tumor growth in preclinical models. These findings underscore the potential of this compound in cancer therapy .

Mechanism of Action

The mechanism of action of ®-tert-Butyl 4-benzyl-2-formylpiperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved can vary but often include interactions with proteins, enzymes, and receptors in the central nervous system.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table highlights key structural differences and similarities with related compounds:

Electronic and Steric Effects

- Formyl vs. Cyano Groups: The formyl group in the target compound enhances electrophilicity, enabling Schiff base formation, while the cyano group in offers dipole interactions and rigidity.

- Benzyl vs. Fluorobenzyl: The 3-amino-5-fluorobenzyl group in introduces hydrogen-bonding capability and electron-withdrawing effects, altering solubility and target binding.

- Diazoacetyl Functionality : The diazo group in permits carbene generation for C–H insertion reactions, a feature absent in the target compound.

Crystallographic and Conformational Insights

- Crystal Packing : The diazoacetyl analog exhibits weak C–H···O hydrogen bonds between the carbonyl oxygen and adjacent molecules, stabilizing the lattice .

- Conformational Flexibility : The benzyl group in the target compound introduces torsional freedom, while bulkier substituents (e.g., biphenyl in ) restrict rotation, affecting binding pocket compatibility.

Biological Activity

(R)-tert-Butyl 4-benzyl-2-formylpiperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C15H20N2O3

- CAS Number : 1257856-16-8

- Molecular Weight : 276.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The piperazine moiety is known for its ability to modulate neurotransmitter systems, particularly those related to serotonin and dopamine, which are crucial for mood regulation and cognitive functions.

Biological Activities

-

Antidepressant Effects :

- Research indicates that piperazine derivatives can exhibit antidepressant-like effects in animal models. These effects are often linked to the modulation of serotonin receptors, which play a critical role in mood regulation.

-

Antitumor Activity :

- Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The compound's structural features allow it to interact with cellular pathways that regulate apoptosis and cell cycle progression.

-

Neuroprotective Properties :

- There is emerging evidence that this compound may protect neuronal cells from oxidative stress and neuroinflammation, potentially offering therapeutic benefits in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antidepressant | Modulation of serotonin receptors | |

| Antitumor | Inhibition of cell proliferation | |

| Neuroprotective | Reduction of oxidative stress |

Case Study Example

A study conducted on the effects of this compound on human neuroblastoma cells demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for (R)-tert-Butyl 4-benzyl-2-formylpiperazine-1-carboxylate?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the piperazine core via nucleophilic substitution or condensation. For example, tert-butyl chloroformate reacts with a benzyl-substituted piperazine derivative under basic conditions (e.g., triethylamine in THF or dichloromethane) to install the Boc-protecting group .

- Step 2: Formylation at the 2-position using reagents like formic acid or DMF/POCl3 under controlled temperatures (0–25°C) .

- Step 3: Purification via column chromatography or recrystallization, followed by validation using NMR and HPLC (>95% purity) .

Q. Key Reaction Conditions Table

| Parameter | Typical Conditions | References |

|---|---|---|

| Solvent | THF, dichloromethane, acetonitrile | |

| Base | Triethylamine, Na2CO3 | |

| Temperature | 0–25°C (formylation); room temp (Boc protection) | |

| Purification | Silica gel chromatography, HPLC |

Q. Which analytical techniques are critical for confirming purity and structure?

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR: Assign peaks to confirm substituents (e.g., tert-butyl at δ ~1.4 ppm, formyl proton at δ ~8.1–8.3 ppm) .

- 2D NMR (COSY, HSQC): Resolve stereochemistry and coupling patterns .

- High-Performance Liquid Chromatography (HPLC):

- Use a C18 column with acetonitrile/water gradients to assess purity (>95%) .

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound?

- GHS Hazards: Classified as Acute Toxicity (Oral, Category 4; H302). Use PPE (gloves, goggles) and work in a fume hood .

- Storage: Keep under inert gas (N2/Ar) at –20°C to prevent decomposition .

- Disposal: Follow institutional guidelines for halogenated/organic waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during characterization?

- Scenario: Unexpected splitting or missing peaks in 1H NMR.

- Methodology:

- Variable Temperature NMR: Identify dynamic rotational barriers (e.g., tert-butyl group rotation) .

- Deuterated Solvent Screening: Test CDCl3 vs. DMSO-d6 to assess hydrogen bonding effects .

- Cross-Validation: Compare with computational predictions (DFT-based chemical shift calculations) .

- Case Study: Ambiguity in formyl proton integration due to tautomerism can be resolved via 13C DEPT-135 .

Q. What strategies optimize yield and selectivity during the formylation step?

- Parameter Screening:

- Temperature: Lower temps (0–5°C) reduce side reactions (e.g., over-oxidation) .

- Catalyst: Use Lewis acids (e.g., ZnCl2) to enhance electrophilicity of the formylating agent .

- In Situ Monitoring:

- TLC (Rf ~0.4 in ethyl acetate/hexane): Track reaction progress .

- Reaction Stoichiometry: Maintain a 1.2:1 molar ratio of formylating agent to piperazine intermediate .

Q. What crystallographic methods determine the stereochemistry of this compound?

- Single-Crystal X-ray Diffraction:

- Crystal Growth: Slow evaporation from EtOH/CH2Cl2 yields suitable crystals .

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) on a Bruker APEX-II CCD diffractometer .

- Refinement: SHELXL-2018 for structure solution; validate with R-factor < 0.05 .

Q. How to address low yields in multi-step synthesis?

- Bottleneck Analysis:

- Intermediate Stability: Protect reactive sites (e.g., formyl group) with temporary silyl ethers .

- Workup Optimization: Replace aqueous extraction with solid-phase extraction (SPE) for acid-sensitive intermediates .

- Scale-Up: Transition from batch to continuous flow reactors for improved heat/mass transfer .

Q. Key Notes

- Contradictions in Evidence: Varied reaction conditions (e.g., solvent/base combinations) suggest iterative optimization is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.